4-amino-N-(2-chloroethyl)benzenesulfonamide
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Overview
Description
4-amino-N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11ClN2O2S. It is a derivative of benzenesulfonamide, containing an amino group and a chloroethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-chloroethyl)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzenesulfonamide.
Chlorination: The benzenesulfonamide is chlorinated to introduce the chloroethyl group.
Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group.
The reaction conditions for these steps often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-chloroethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-amino-N-(2-chloroethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Antimicrobial Agents: The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and cell apoptosis.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-chloroethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and induction of apoptosis. The compound interacts with the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-chloroethyl)benzenesulfonamide
- This compound derivatives
- Other benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies. Compared to other benzenesulfonamide derivatives, it exhibits higher selectivity and potency against certain cancer cell lines .
Properties
CAS No. |
4889-20-7 |
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Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-amino-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6,10H2 |
InChI Key |
PYZJIBJQKFZZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCCl |
Origin of Product |
United States |
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